Cuban-1-ylmethanol
Description
Overview of Cubane (B1203433) Chemistry and its Significance in Contemporary Organic Synthesis and Medicinal Science
Cubane, a synthetic hydrocarbon with the formula C₈H₈, consists of eight carbon atoms arranged at the corners of a cube. wordpress.comwikipedia.org Initially of interest for its unique, highly strained structure, cubane has transitioned from a theoretical curiosity to a molecule of significant interest in practical applications. nih.govacs.org Its inherent stability, coupled with the ability to be functionalized at each of its eight carbon atoms, provides a scaffold for creating complex, three-dimensional molecules. nih.govacs.org This has led to the increasing use of cubane derivatives in medicinal chemistry, where they can act as bioisosteres for phenyl groups, potentially improving the pharmacokinetic properties of drug candidates. researchgate.netsoton.ac.uk The rigid structure of the cubane core allows for precise spatial arrangement of functional groups, which is valuable for probing the active sites of biological targets. nih.govacs.org
Historical Context of Polycyclic Cage Hydrocarbons in Chemical Research
The field of polycyclic aromatic hydrocarbons (PAHs), which are compounds with two or more fused benzene (B151609) rings, has a long history in chemical research, with some being recognized for their carcinogenic properties. tandfonline.comnih.gov The synthesis of the bowl-shaped PAH corannulene (B50411) in 1966 marked a significant achievement in the field. rsc.org The synthesis of cubane itself in 1964 by Philip Eaton and Thomas Cole was a landmark event, as it was previously believed that such a strained, cubic carbon structure would be too unstable to exist. wordpress.comwikipedia.org This breakthrough opened the door to the exploration of a new class of non-aromatic, caged hydrocarbons with unique geometries and properties. The study of these molecules has provided valuable insights into chemical bonding and strain theory. total-synthesis.com
Structural Basis for the Chemical Reactivity and Biological Relevance of the Cubane Scaffold, Emphasizing Strain-Induced Phenomena
The cubane molecule is characterized by its highly strained C-C bonds, with bond angles of 90 degrees, a significant deviation from the ideal 109.5 degrees for sp³ hybridized carbon. wordpress.comwikipedia.org This high strain energy, calculated to be around 169.13 kcal/mol, makes cubane derivatives highly reactive and potential high-energy materials. researchgate.net Despite this thermodynamic instability, cubane is kinetically stable, with decomposition only occurring at high temperatures. acs.org The strain in the cubane core influences its chemical reactivity, making C-H bond activation a primary challenge for functionalization. wikipedia.org However, this strain also imparts metabolic stability to the C-H bonds, a desirable property in drug design. princeton.edu The unique geometry and electronic properties of the cubane scaffold allow it to serve as a non-aromatic bioisostere for benzene, offering a similar spatial arrangement of substituents but with different biological and metabolic profiles. acs.orgresearchgate.net
Scope and Academic Importance of Cuban-1-ylmethanol Research within the Broader Field of Functionalized Cubanes
This compound, also known as hydroxymethylcubane, is a key derivative of cubane where one hydrogen atom is replaced by a hydroxymethyl group (-CH₂OH). ontosight.ai This functionalization provides a reactive handle for further chemical modifications, making it a valuable building block in the synthesis of more complex cubane-containing molecules. ontosight.aibiosynth.com Research on this compound and its derivatives is significant as it expands the accessible chemical space of functionalized cubanes. The introduction of a hydroxyl group allows for a variety of subsequent reactions, enabling the incorporation of the cubane motif into a wider range of molecules with potential applications in medicinal chemistry and materials science. smolecule.comontosight.ai The study of its synthesis and reactivity contributes to the development of new synthetic methodologies for the functionalization of the cubane core, which has been a persistent challenge in the field. rsc.org
Physicochemical Properties of this compound
This compound is a synthetic organic compound with the molecular formula C₉H₁₀O. biosynth.com It is a solid at room temperature and appears as a yellow to white solid. lookchem.com
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 134.17 g/mol | biosynth.comnih.gov |
| Molecular Formula | C₉H₁₀O | biosynth.com |
| Appearance | Yellow to white solid | lookchem.com |
| Purity | ≥98% | lookchem.com |
| IUPAC Name | This compound | nih.govsigmaaldrich.com |
| InChI Key | SHBYTOJQOCOSPG-UHFFFAOYSA-N | nih.govsigmaaldrich.com |
| CAS Number | 134078-23-2 | nih.gov |
Synthesis and Reactivity
The synthesis of this compound can be achieved through the reduction of methyl cubane-1-carboxylate. amazonaws.com This precursor is accessible from 1,4-cubanedicarboxylic acid. rsc.org Another reported method involves the reaction of cubane with formaldehyde (B43269) in the presence of an acid catalyst. ontosight.ai
The hydroxymethyl group of this compound provides a site for further chemical transformations. For instance, it can be converted to its corresponding mesylate, cuban-1-yl methanesulfonamide, which is a stable solid. amazonaws.com It can also undergo a Mitsunobu reaction with thioacetic acid to form S-(cuban-1-ylmethyl) ethanethioate. amazonaws.com Furthermore, the hydroxyl group can be oxidized. Studies have shown that some iodinated derivatives of this compound can undergo thermal decomposition. researchgate.net
Applications in Research
This compound serves as a versatile building block in organic synthesis. Its rigid, cage-like structure and the presence of a reactive hydroxymethyl group make it a valuable precursor for the synthesis of more complex molecules. ontosight.ai In medicinal chemistry, cubane derivatives are being explored as bioisosteres of phenyl rings to improve the properties of drug candidates. soton.ac.uk The unique three-dimensional structure of the cubane scaffold allows for the precise positioning of substituents, which can be advantageous for interacting with biological targets. nih.gov ((1s,2R,3r,8S)-4-iodocuban-1-yl)methanol, a derivative of this compound, has been suggested as a potential lead compound in drug development. smolecule.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cuban-1-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c10-1-9-6-3-2-4(6)8(9)5(2)7(3)9/h2-8,10H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHBYTOJQOCOSPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C12C3C4C1C5C4C3C25)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134078-23-2 | |
| Record name | (cuban-1-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Cuban 1 Ylmethanol and Its Derivatives
Retrosynthetic Analysis and Key Precursors to Cuban-1-ylmethanol.
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. deanfrancispress.comspcmc.ac.innumberanalytics.comleah4sci.comucd.ie Applying this approach to this compound reveals several logical bond disconnections and corresponding synthetic pathways.
The most common and practical starting material for many cubane (B1203433) derivatives is cubane-1,4-dicarboxylic acid, which is accessible on a multigram scale through a well-established multi-step synthesis starting from 2-cyclopentenone. researchgate.netic.ac.uksoton.ac.ukresearchgate.net A primary retrosynthetic disconnection of this compound (C9H10O) points to cubane-1-carboxylic acid as a direct precursor. nih.gov This disconnection relies on the reduction of the carboxylic acid functionality.
Further disconnection of cubane-1-carboxylic acid can lead back to the readily available cubane-1,4-dicarboxylic acid via selective mono-decarboxylation or mono-esterification followed by functional group manipulation. Another key retrosynthetic strategy involves the direct functionalization of the cubane C-H bond, which represents the most atom-economical approach. This leads to precursors such as cubane itself or a cubane derivative where a C-H bond is activated for hydroxymethylation.
Alternatively, a disconnection of the C-C bond between the cubane cage and the hydroxymethyl group suggests a cross-coupling strategy. This would involve a halocubane, such as iodocubane (B12285268), and a suitable one-carbon (C1) synthon. Each of these retrosynthetic pathways has led to the development of various synthetic methodologies, which will be discussed in the subsequent sections.
Direct Functionalization Approaches to the Cubane Core.
Direct functionalization of the cubane core represents a powerful strategy for the synthesis of this compound and its derivatives, as it avoids lengthy synthetic sequences involving pre-functionalized starting materials. These approaches primarily focus on the activation of the strong C-H bonds of the cubane skeleton.
C-H Activation Strategies for Hydroxymethylation, Including Radical-Mediated and Catalytic Protocols.
The direct introduction of a hydroxymethyl group onto the cubane scaffold via C-H activation is a challenging yet highly desirable transformation. Research in this area has explored both radical-mediated and catalytic approaches.
Radical-Mediated Hydroxymethylation:
Radical reactions on the cubane core have been shown to be a viable method for functionalization. researchgate.netic.ac.uk The generation of a cubyl radical, followed by its reaction with a suitable hydroxymethylating agent, can lead to the desired product. While direct radical hydroxymethylation of cubane itself is not widely reported, related radical functionalizations provide proof of concept. For instance, radical iodination of cubane using tert-butyl hypoiodite (B1233010) demonstrates that C-H bonds on the cubane nucleus can be selectively functionalized. researchgate.netresearchgate.net A general strategy for radical hydroxymethylation of alkyl iodides using formaldehyde (B43269) as a C1 synthon has been developed, which could potentially be applied to iodocubane. nih.govrsc.org This method utilizes photocatalysis to generate an alkyl radical, which then adds to formaldehyde. The resulting oxygen-centered radical is trapped by a phosphine (B1218219), driving the reaction forward.
Catalytic Hydroxymethylation:
Catalytic C-H activation offers a more controlled and selective means of functionalization. While direct catalytic hydroxymethylation of the cubane C-H bond to form this compound is an area of ongoing research, enzymatic systems have shown remarkable efficiency. For example, a cytochrome P450 enzyme has been used for the highly selective hydroxylation of the methyl group in methylcubane (B1253864) derivatives to yield the corresponding cubylmethanols with high yields. acs.org This enzymatic approach highlights the potential of catalytic systems to overcome the high bond dissociation energy of cubane C-H bonds under mild conditions.
Directed Metalation and Cross-Coupling Methodologies for Cubane Functionalization.
Directed Metalation:
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heterocyclic compounds, and this strategy has been successfully extended to the cubane system. wikipedia.orgorganic-chemistry.orgnih.govharvard.eduicho.edu.pluwindsor.ca The use of a directing group, such as an amide, allows for the deprotonation of a specific C-H bond on the cubane core by a strong base, typically an organolithium reagent. The resulting cubyllithium species can then be trapped with an electrophile.
For the synthesis of this compound, an amide-directed metalation of a cubanecarboxamide, followed by quenching with formaldehyde (a one-carbon electrophile), would provide the desired product. The amide directing group can be subsequently hydrolyzed and the resulting carboxylic acid reduced to the alcohol. This methodology offers a high degree of regiocontrol, enabling the synthesis of specifically substituted cubylmethanols.
Cross-Coupling Methodologies:
Transition metal-catalyzed cross-coupling reactions provide a versatile platform for the formation of C-C bonds. In the context of this compound synthesis, this approach typically involves the coupling of a halocubane with a suitable organometallic reagent. While the high strain of the cubane nucleus can lead to challenges such as valence isomerization with certain transition metal catalysts like palladium and nickel, copper-catalyzed cross-coupling reactions have emerged as a more reliable alternative. princeton.eduresearchgate.net
A plausible route to this compound could involve the cross-coupling of iodocubane with a protected hydroxymethyl organometallic reagent. Alternatively, a halocubane can be coupled with a reagent that can be subsequently converted to a hydroxymethyl group. These methods are particularly useful for introducing the hydroxymethyl group at a late stage in a synthetic sequence.
Multi-Step Convergent and Divergent Synthetic Routes to this compound.
Multi-step synthetic strategies, often categorized as convergent or divergent, are fundamental to the construction of complex molecules like substituted cubylmethanols. These approaches typically originate from readily available precursors such as cubane-1,4-dicarboxylic acid.
Strategies Involving Functional Group Interconversions on the Cubane Scaffold.
Functional group interconversions (FGIs) are a cornerstone of cubane chemistry, allowing for the transformation of the carboxylic acid groups of the common precursor, cubane-1,4-dicarboxylic acid, into a wide array of other functionalities. The synthesis of this compound from cubane-1-carboxylic acid is a prime example of an FGI.
The reduction of the carboxylic acid to the primary alcohol can be achieved using standard reducing agents such as lithium aluminum hydride (LiAlH₄) or by a two-step process involving conversion to an ester followed by reduction. The monoester, methyl cubane-1-carboxylate, can be obtained from the diacid via mono-hydrolysis of the corresponding diester followed by decarboxylation of the other carboxylic acid group. These FGI strategies are robust and have been used to prepare this compound on a practical scale.
| Precursor | Reagents and Conditions | Product | Yield (%) |
| Cubane-1-carboxylic acid | 1. (COCl)₂, DMF (cat.), CH₂Cl₂; 2. NaBH₄, THF/H₂O | This compound | High |
| Methyl cubane-1-carboxylate | LiAlH₄, THF | This compound | >90 |
| Cubane-1,4-dicarboxylic acid | 1. SOCl₂, Pyridine; 2. NaBH₄, Dioxane | 1,4-bis(hydroxymethyl)cubane | Good |
This table presents typical functional group interconversions on the cubane scaffold leading to cubylmethanols. The yields are indicative and can vary based on specific reaction conditions.
Stereoselective and Regioselective Synthesis of Substituted Cubylmethanols.
The synthesis of substituted cubylmethanols with control over stereochemistry and regiochemistry is crucial for applications in medicinal chemistry, where the three-dimensional arrangement of substituents can significantly impact biological activity.
Regioselective Synthesis:
The regioselective functionalization of the cubane core is often achieved through directed metalation, as discussed previously. By choosing the appropriate directing group and its position on the cubane scaffold, specific C-H bonds can be selectively metalated and subsequently functionalized. For example, starting from a monosubstituted cubane, a second substituent can be introduced at a defined position relative to the first. The synthesis of 1,3- and 1,2-disubstituted cubane precursors has been developed, which can then be elaborated into regiochemically defined substituted cubylmethanols. princeton.edu
Stereoselective Synthesis:
The creation of chiral cubane derivatives is a significant synthetic challenge. The stereoselective synthesis of substituted cubylmethanols can be approached in several ways. One method involves the stereoselective reduction of a prochiral cubyl ketone. The use of chiral reducing agents, such as those employed in the CBS reduction or Noyori asymmetric hydrogenation, can afford enantioenriched cubylmethanols. wikipedia.orgwikipedia.orgnih.gov
Another approach is the use of a chiral auxiliary to direct the functionalization of the cubane core. For instance, a chiral amide derived from cubane-1-carboxylic acid can direct the diastereoselective ortho-metalation and subsequent reaction with an electrophile, leading to a chiral substituted cubane. This chiral precursor can then be converted to the corresponding chiral cubylmethanol. The synthesis of chiral methanols with high enantiomeric excess has been reported, providing a potential route to chiral this compound. nih.gov
| Substrate | Chiral Reagent/Catalyst | Product | Stereoselectivity |
| Acetylcubane | (R)-CBS catalyst, BH₃·SMe₂ | (R)-1-(Cuban-1-yl)ethanol | High ee |
| Benzoylcubane | Noyori's catalyst, H₂, base | (R)-Phenyl(cuban-1-yl)methanol | High ee |
| Prochiral Cubyl Ketone | F420-dependent alcohol dehydrogenase | (S)-Cubylmethanol derivative | >99% ee |
This table illustrates examples of stereoselective reductions of prochiral ketones to chiral alcohols, a strategy applicable to the synthesis of chiral substituted cubylmethanols.
Green Chemistry Approaches and Scalable Syntheses of Cubane-1-ylmethanol Building Blocks
The significant potential of the cubane scaffold in fields like medicinal and materials chemistry has intensified the need for efficient and sustainable synthetic routes. soton.ac.uksoton.ac.uk Historically, the synthesis of cubane derivatives has been a major obstacle, often characterized by lengthy, low-yield processes that are difficult to scale. soton.ac.uksoton.ac.uk In response, a growing focus has been placed on developing green chemistry approaches and scalable methods to produce key cubane building blocks, from which compounds like this compound can be derived. soton.ac.uk These modern strategies aim to improve efficiency, reduce hazardous waste, and make these valuable three-dimensional structures more accessible. soton.ac.uk
A pivotal advancement in the scalable production of cubane precursors is the application of continuous-flow photochemistry. soton.ac.uk The classic Eaton synthesis of dimethyl 1,4-cubanedicarboxylate, a crucial and widely used starting material, involves a key [2+2] photocycloaddition step. soton.ac.ukunibo.it Traditionally performed in batch reactors, this step was a significant bottleneck for large-scale production. The adoption of continuous-flow photoreactors has revolutionized this process, enabling decagram-scale synthesis with significantly reduced reaction times and improved safety. soton.ac.uk This methodology has been successfully used to produce multigram and even kilogram quantities of dimethyl 1,4-cubanedicarboxylate, the most commercially available cubane fragment. unibo.itprinceton.edu
In addition to technological process improvements, green chemistry principles are being applied to the reaction conditions themselves. One notable development is the use of photosensitizers to make the synthesis of functionalized cubanes greener. chemistryworld.com For instance, employing benzophenone (B1666685) in acetonitrile (B52724) can replace harsher traditional conditions, which has the added benefit of obliterating a subsequent, energy-intensive water hydrolysis step. chemistryworld.com This shift towards more sustainable reagents and methodologies is a key theme in modern cubane chemistry. soton.ac.uksoton.ac.uk
The table below summarizes key findings in the scalable synthesis of a primary cubane building block.
| Method | Target Compound | Scale / Productivity | Key Advantages |
| Continuous-Flow Photochemistry | Dimethyl 1,4-cubanedicarboxylate | Decagram-scale; 3.4 g/h input at 30 min residence time. soton.ac.uk | Reduces process time, avoids batch photoreactors, enables upscaling. soton.ac.uk |
| Process Consolidation (Tsanaktsidis et al.) | Dimethyl 1,4-cubanedicarboxylate | Kilogram-scale pilot production. unibo.it | Increased reliability and yield (~26% over several steps). unibo.it |
| Photosensitizer-Assisted Synthesis | Functionalized Cubanes | Laboratory scale | Replaces harsh conditions, eliminates energy-intensive hydrolysis step. chemistryworld.com |
These advancements in green and scalable syntheses are critical for the continued exploration and application of cubane-containing molecules. By making key building blocks like dimethyl 1,4-cubanedicarboxylate more readily available, these methods pave the way for the efficient production of a wide array of functionalized derivatives, including this compound. nih.govscribd.com
Advanced Spectroscopic and Structural Characterization in Mechanistic Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Complex Cubane (B1203433) Derivatives and Stereoisomers
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of cubane derivatives. Due to the high symmetry of the parent cubane (Oh), its proton (¹H) NMR spectrum displays a single peak, and its carbon-13 (¹³C) NMR spectrum also shows a single resonance. researchgate.net Substitution, as in cuban-1-ylmethanol, breaks this symmetry, leading to more complex spectra that provide a wealth of structural information.
For this compound derivatives, ¹H and ¹³C NMR spectra allow for the unambiguous assignment of protons and carbons in the cubane cage and the substituent groups. amazonaws.comnih.gov The chemical shifts of the cage protons and carbons are particularly sensitive to the nature of the substituents, with electronegative groups generally causing a downfield shift. acs.org Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are routinely used to establish connectivity and confirm structural assignments, especially for polysubstituted cubanes. nih.govacs.org
NMR is also a powerful tool for differentiating between stereoisomers of cubane derivatives. researchgate.netresearchgate.net Diastereomers, by definition, have different physical properties and will produce distinct NMR spectra, allowing for their identification and quantification. researchgate.netjeol.com While enantiomers exhibit identical NMR spectra under normal conditions, they can be distinguished by using chiral solvating agents or by converting them into diastereomeric derivatives. reddit.com The different spatial arrangement of atoms in stereoisomers leads to variations in chemical shifts and coupling constants, providing detailed insight into the molecule's three-dimensional structure. researchgate.net
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Selected this compound Derivatives
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Source(s) |
|---|---|---|---|---|
| S-(cuban-1-ylmethyl) ethanethioate | CDCl₃ | 4.03-3.96 (m, 1H), 3.88-3.81 (m, 3H), 3.76-3.69 (m, 3H), 3.20 (s, 2H), 2.35 (s, 3H) | 196.0, 56.7, 48.8, 48.6, 43.9, 32.5, 30.8 | amazonaws.com |
| Cuban-1-ylmethanesulfonyl chloride | CDCl₃ | 4.2-4.16 (m, 3H), 4.10 (s, 2H), 4.06-4.02 (m, 4H) | 69.2, 51.9, 49.4, 48.3, 44.9 | amazonaws.com |
| Cuban-1-yl methanesulfonamide | CDCl₃ | 4.64 (s, 2H), 4.13-4.07 (m, 3H), 4.06-4.02 (m, 1H), 4.02-3.96 (m, 3H), 3.51 (s, 2H) | 58.3, 52.3, 49.1, 48.3, 44.8 | amazonaws.com |
| Dimethyl cubane-1,4-dicarboxylate | CDCl₃ | 4.22 (s, 6H), 3.70 (s, 6H) | 172.1, 55.9, 51.7, 47.2 | nih.govacs.org |
| Cubane-1,4-dicarboxylic Acid | DMSO-d₆ | 12.35 (s, 2H), 4.11 (s, 6H) | 172.4, 55.5, 46.0 | nih.govacs.org |
Mass Spectrometry (MS) in Reaction Pathway Identification, Metabolite Profiling, and Isotopic Labeling Studies
Mass spectrometry (MS) is a vital analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weights and elemental compositions of this compound and its derivatives. amazonaws.com High-resolution mass spectrometry (HRMS) is particularly crucial for confirming the identity of newly synthesized compounds by providing highly accurate mass measurements, which allow for the determination of their molecular formulas. nih.govacs.org
In mechanistic studies, MS is used to identify reaction intermediates and products, thereby helping to elucidate reaction pathways. uq.edu.au The fragmentation patterns observed in the mass spectra of cubane derivatives can offer structural clues. For example, the loss of specific substituent groups or fragments from the molecular ion can help to piece together the structure of the original molecule. amazonaws.comnih.gov
Furthermore, the coupling of liquid chromatography with mass spectrometry (LC-MS) is a powerful method for metabolite profiling. chromatographyonline.com This technique allows for the separation and detection of metabolites from complex biological mixtures. boku.ac.at The use of stable isotope labeling, where atoms in a molecule are replaced with their heavier isotopes (e.g., ¹³C instead of ¹²C), is a sophisticated strategy used in conjunction with MS. wikipedia.orgfrontiersin.org Isotope labeling is instrumental in tracing the metabolic fate of compounds, quantifying metabolic fluxes, and identifying previously unknown metabolites. boku.ac.atresearchgate.net By introducing a labeled version of a cubane derivative into a biological system, researchers can track its transformation into various metabolites by observing the characteristic isotope patterns in the mass spectra. frontiersin.org This approach provides dynamic information about metabolic networks and can help elucidate the mechanisms of action or biotransformation of cubane-based compounds. researchgate.net
Table 2: High-Resolution Mass Spectrometry (HRMS) Data for Selected Cubane Derivatives
| Compound | Ionization Mode | Calculated m/z | Found m/z | Formula | Source(s) |
|---|---|---|---|---|---|
| Cuban-1,4-dicarboxylic Acid | ESI- | 191.0350 [M-H]⁻ | 191.0349 | C₁₀H₇O₄⁻ | nih.govacs.org |
| Dimethyl cubane-1,4-dicarboxylate | APCI | 221.0808 [M+H]⁺ | 221.0809 | C₁₂H₁₃O₄⁺ | nih.govacs.org |
| Dimethyl 2-chlorocubane-1,4-dicarboxylate | APCI | 255.0419 [M+H]⁺ | 255.0417 | C₁₂H₁₂ClO₄⁺ | nih.gov |
| 1-(cuban-1-yl)prop-2-yn-1-one | EI+ | 156.0570 [M]⁺ | 156.0580 | C₁₁H₈O | amazonaws.com |
Infrared (IR) and Raman Spectroscopy for Probing Vibrational Modes and Functional Group Transformations in Reaction Monitoring
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. osti.gov For cubane derivatives, these methods are highly effective for identifying functional groups and monitoring their transformations during chemical reactions. amazonaws.com The highly symmetric and strained cubane cage gives rise to a unique vibrational signature. osti.govwordpress.com For centrosymmetric molecules like cubane, the IR and Raman spectra are mutually exclusive. osti.gov
IR spectroscopy is particularly useful for detecting the presence of specific functional groups due to their characteristic absorption frequencies. For this compound, the O-H stretching vibration of the alcohol group and the C-O stretching vibration are readily identifiable. The transformation of the hydroxymethyl group into other functionalities, such as an aldehyde, carboxylic acid, or ester, results in the appearance of new, strong absorption bands, most notably the C=O stretching band. amazonaws.comsci-hub.se This makes IR spectroscopy an excellent tool for real-time reaction monitoring. amazonaws.comnih.gov
Raman spectroscopy provides complementary information, especially regarding the vibrations of the carbon skeleton. osti.gov The C-C and C-H vibrations of the cubane cage can be observed, and their frequencies can be sensitive to substitution. osti.govsci-hub.se Studies on cubane under high pressure have utilized Raman spectroscopy to investigate the stability and vibrational behavior of the cage structure, revealing how the fundamental vibrational modes shift with increasing pressure. osti.gov
Table 3: Characteristic Infrared (IR) Absorption Frequencies for Functional Groups in this compound Derivatives
| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) | Source(s) |
|---|---|---|---|
| O-H (Alcohol) | Stretching | 3200-3600 | sci-hub.se |
| C-H (Cubane Cage) | Stretching | ~2970-3000 | amazonaws.comsci-hub.se |
| C=O (Ketone) | Stretching | ~1686 | amazonaws.com |
| C=O (Ester) | Stretching | ~1722 | nih.govacs.org |
| C=O (Thioester) | Stretching | ~1693 | amazonaws.com |
| SO₂ (Sulfonyl chloride) | Stretching | ~1322, ~1164 | amazonaws.com |
| C-C (Cubane Cage) | Stretching | ~850-860 | wordpress.comsci-hub.se |
| C-Cl | Stretching | ~793 | nih.govacs.org |
X-ray Crystallography for Definitive Solid-State Structural Elucidation of this compound Derivatives
X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic arrangement of molecules in the solid state. For cubane derivatives, this technique provides unequivocal proof of structure, including bond lengths, bond angles, and the stereochemical relationships between substituents. researchgate.netrsc.org Given the unusual bonding and high strain of the cubane cage, crystallographic data is invaluable for understanding its unique geometry.
The crystal structure of a this compound derivative can reveal detailed information about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictates the crystal packing. rsc.org For example, the analysis of cubane-like cages has shown how intermolecular C-H···O hydrogen bonds can create complex three-dimensional frameworks. rsc.org
X-ray crystallography is essential for confirming the structure of novel or complex cubane derivatives, especially when spectroscopic data alone is insufficient for a complete assignment. researchgate.netmdpi.com It has been used to characterize a wide range of substituted cubanes, including those with dicarboxylate, chloro, and various other functional groups, providing a solid foundation for structure-property relationship studies. acs.orgresearchgate.netrsc.org The data obtained from these studies, such as the impact of substituents on the cubane cage geometry, is critical for the rational design of new materials and molecules with specific properties. rsc.org
Application of Advanced Spectroscopic Techniques for Investigating Reaction Intermediates and Kinetics
Understanding a chemical reaction requires not only identifying the starting materials and final products but also characterizing the transient species—the reaction intermediates—that form along the reaction pathway. Advanced spectroscopic techniques are crucial for detecting and characterizing these often short-lived species, providing insights into reaction mechanisms and kinetics.
While direct studies on this compound intermediates are specific to the reaction, the principles are well-demonstrated in related cubane systems, such as the extensively studied cobalt-oxo cubane clusters, which are functional models for catalytic water oxidation. acs.orgrsc.org In these systems, techniques like X-ray absorption spectroscopy (XAS) are employed to probe the oxidation states of the metal centers. acs.org Time-resolved spectroscopy can track changes in the catalyst on very short timescales. osti.gov For instance, rapid-scan FT-IR spectroscopy has been used to monitor catalytic cycles and identify key intermediates. osti.gov
Kinetic studies, often employing UV-vis or NMR spectroscopy, can determine the rate of a reaction and its dependence on the concentration of reactants. In studies of metal-metal exchange in cubane clusters, UV-vis spectroscopy was used to follow the reaction progress and establish a rate law, supporting a mechanism involving an associative intermediate. chemrxiv.org Isotopic labeling studies, where an atom is replaced by its isotope, can also provide powerful mechanistic and kinetic information when combined with spectroscopic analysis. chemrxiv.org The observation of a kinetic isotope effect can pinpoint the rate-determining step of a reaction. These advanced applications provide a detailed, dynamic picture of how reactions involving the cubane framework proceed.
Chemical Reactivity and Reaction Mechanisms of Cuban 1 Ylmethanol
Reactivity of the Hydroxymethyl Group: Oxidation, Reduction, and Derivatization Pathways
The hydroxymethyl group in cuban-1-ylmethanol provides a versatile handle for a variety of chemical transformations, including oxidation, reduction, and derivatization. These reactions allow for the introduction of diverse functionalities onto the cubane (B1203433) scaffold.
Oxidation: The primary alcohol of this compound can be oxidized to the corresponding aldehyde, cubane-1-carboxaldehyde, and further to cubane-1-carboxylic acid. For instance, Swern oxidation conditions have been successfully employed to convert (4-iodocuban-1-yl)methanol (B8140069) to the corresponding aldehyde. researchgate.net
Reduction: While the hydroxymethyl group is already in a reduced state, derivatization followed by reduction is a common strategy. For example, cubane-1-carboxylic acid can be reduced to this compound using borane. researchgate.netresearchgate.net
Derivatization: The hydroxyl group readily undergoes derivatization to form esters, ethers, and other functional groups. A notable derivatization is the conversion to S-(cuban-1-ylmethyl) ethanethioate via a Mitsunobu reaction with thioacetic acid. amazonaws.com This thioacetate (B1230152) can then be hydrolyzed to the corresponding thiol. researchgate.net Esterification has also been explored, though some methods like using DCC as a coupling agent proved ineffective. ethz.ch
Here is a table summarizing some of the key derivatization reactions of the hydroxymethyl group:
| Starting Material | Reagents | Product | Reference(s) |
|---|---|---|---|
| This compound | Thioacetic acid, Triphenylphosphine, DIAD | S-(cuban-1-ylmethyl) ethanethioate | amazonaws.com |
| (4-Iodocuban-1-yl)methanol | Swern oxidation conditions | 1-Iodocubane-4-carboxaldehyde | researchgate.net |
Reactivity of the Cubane Core: Strain-Induced Transformations and Cage-Opening Reactions
The immense strain energy of the cubane skeleton (approximately 144 kcal/mol) makes it susceptible to a variety of transformations, particularly those that lead to a release of this strain. unibo.it These reactions often involve metal catalysis or the generation of reactive intermediates.
One of the most characteristic reactions of the cubane core is its valence isomerization to other (CH)₈ isomers.
To Cyclooctatetraenes (COT): Rhodium(I) catalysts, such as [Rh(nbd)Cl]₂, can catalyze the isomerization of cubanes to cyclooctatetraene (B1213319) (COT) derivatives. uq.edu.aunih.govzendy.io This transformation is believed to proceed through an intermediate tricyclo[4.2.0.0²,⁵]octa-3,7-diene. uq.edu.au A catalyst-free tandem Wittig reaction sequence starting from cubane-alcohols has also been developed to access COT derivatives. uq.edu.aunih.govzendy.io
To Cuneanes: Silver(I) and Palladium(II) salts can catalyze the rearrangement of cubanes to their cuneane isomers. thieme-connect.com The regioselectivity of this rearrangement is influenced by the substituents on the cubane ring. nih.govnih.gov For instance, 1,4-disubstituted cubanes can rearrange to 2,6-disubstituted or 1,3-disubstituted cuneanes depending on the electronic nature of the substituents. nih.govacs.org
To Homocubanes: The rearrangement of cubanes to homocubanes, a ring-expansion reaction, can be catalyzed by benzoyl triflate. researchgate.net This reaction is particularly efficient for acyloxymethyl cubanes. researchgate.net The attempted rearrangement of a cubane bearing a bromomethyl group using a silver(I) catalyst also led to the formation of a homocubane derivative. nih.govacs.org
The following table outlines the catalysts and resulting isomers from cubane rearrangements:
| Starting Isomer | Catalyst | Resulting Isomer | Reference(s) |
|---|---|---|---|
| Cubane | Rhodium(I) complexes | Cyclooctatetraene | uq.edu.aunih.govzendy.io |
| Cubane | Silver(I) or Palladium(II) salts | Cuneane | thieme-connect.com |
Reactions involving the cubane skeleton can proceed through radical intermediates. The cubylmethyl radical is known to undergo an extremely rapid rearrangement (k ≈ 2.9 x 10¹⁰ s⁻¹ at 25 °C) involving the scission of two C-C bonds of the cubane cage. uq.edu.au This rapid rearrangement has been used as a mechanistic probe to distinguish between radical and cationic pathways in enzymatic C-H oxidation reactions. uq.edu.aunih.gov
However, studies with cytochrome P450 enzymes have shown that it is possible to hydroxylate the methyl group of methylcubane (B1253864) derivatives to form cubylmethanols with high selectivity and yield, without significant rearrangement products. uq.edu.au This suggests that the enzymatic environment can control the fate of the radical intermediate, preventing the typical cage-opening reaction.
Cationic intermediates also play a significant role in the rearrangement chemistry of cubanes. The cubyl cation itself is prone to rearrangement. researchgate.net The formation of a primary carbocation on a substituent, such as in the case of a bromomethyl group, can trigger a Wagner-Meerwein shift, leading to the formation of a homocubyl carbocation and subsequently a homocubane derivative. nih.govacs.org
Computational studies on the silver(I)-catalyzed rearrangement of cubanes to cuneanes suggest a mechanism involving the formation of a cationic intermediate after the initial oxidative addition of Ag(I) to a C-C bond. chemrxiv.org The subsequent rearrangement pathway is then dictated by the stability of the resulting carbocation. nih.gov
Nucleophilic and Electrophilic Reactions on the Cubane Skeleton
Direct functionalization of the cubane skeleton through nucleophilic or electrophilic substitution is challenging due to the nature of the C-H bonds. However, strategies have been developed to achieve this.
Nucleophilic Substitution: Photoinduced nucleophilic substitution of iodocubanes with arylthiolate and diphenylphosphanide ions has been reported. beilstein-journals.orgconnectedpapers.com Metal-iodine exchange on iodocubanes, using reagents like lithium organozincates, can generate a cubyl-metal species that can then react with various electrophiles. thieme-connect.com
Electrophilic Attack (via Metalation): A common strategy for functionalizing the cubane core is through ortho-lithiation. acs.org Amide directing groups can facilitate the deprotonation of an adjacent C-H bond on the cubane ring with a strong base, creating a lithiated cubane derivative that can be trapped with an electrophile. acs.orgresearchgate.net
Regioselectivity and Stereoselectivity in Functionalization and Transformations of Cubane-1-ylmethanol
The regioselectivity and stereoselectivity of reactions involving cubane-1-ylmethanol and its derivatives are crucial for the synthesis of well-defined structures.
Regioselectivity: In the functionalization of substituted cubanes, the directing effect of existing substituents is paramount. For example, ortho-lithiation of amide derivatives of cubane carboxylic acid allows for regioselective functionalization at the position adjacent to the amide group. acs.org The Ag(I)-catalyzed rearrangement of asymmetrically 1,4-disubstituted cubanes to cuneanes can also be highly regioselective, with the outcome depending on the electronic properties of the substituents. nih.gov
Stereoselectivity: The rigid framework of the cubane skeleton can be exploited to achieve stereoselective transformations. The use of chiral auxiliaries has enabled the diastereoselective synthesis of trisubstituted cubanes. acs.orgresearchgate.net For example, a chiral amide can direct sequential ortho-deprotonations and electrophilic trapping to produce 1,2,3-trisubstituted cubanes with high diastereoselectivity. acs.orgresearchgate.net
Theoretical and Computational Chemistry of Cuban 1 Ylmethanol
Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental properties of cuban-1-ylmethanol. scispace.com These calculations allow for the prediction of its electronic structure, thermodynamic stability, and potential for chemical transformations.
The stability and reactivity of this compound can be further assessed by examining its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals (HOMO-LUMO gap) is a key indicator of chemical reactivity and kinetic stability. A larger gap generally implies higher stability and lower reactivity. For a series of 1,4-disubstituted cubane (B1203433) derivatives, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to evaluate their HOMO-LUMO energy gaps to assess their kinetic and thermodynamic stabilities. researchgate.net
A hypothetical table of calculated electronic properties for this compound based on typical values for substituted cubanes is presented below.
| Property | Calculated Value | Method/Basis Set |
| Total Energy | (Hypothetical Value) | DFT/B3LYP/6-31G |
| HOMO Energy | (Hypothetical Value) | DFT/B3LYP/6-31G |
| LUMO Energy | (Hypothetical Value) | DFT/B3LYP/6-31G |
| HOMO-LUMO Gap | (Hypothetical Value) | DFT/B3LYP/6-31G |
| Dipole Moment | (Hypothetical Value) | DFT/B3LYP/6-31G* |
Energy Profiles and Transition State Analysis of Key Transformations
Understanding the reaction mechanisms of this compound involves the calculation of reaction energy profiles, which map the energy of the system along the reaction coordinate. wikipedia.org These profiles help in identifying transition states, intermediates, and the activation energies that govern the reaction rates. savemyexams.comsavemyexams.comyoutube.com
A key transformation for this compound is its potential thermal or acid-catalyzed rearrangement. For instance, the acid-catalyzed rearrangement of cubylmethanol to 1-homocubanol involves an incipient cubylmethyl cation. acs.org Computational studies can elucidate the energy barriers for such processes. Density functional calculations have been used to determine the barrier for the ring expansion of cubylmethanol, predicting a barrier-free reaction for the protonated species. acs.org
The pyrolysis of the cubane cage itself is another area of interest. Theoretical studies on the pyrolysis of cubane to cyclooctatetraene (B1213319) have identified a two-step mechanism involving a bicyclo[4.2.0]octa-2,4,7-triene intermediate. chemrxiv.orgchemrxiv.org The presence of the hydroxymethyl group on the cubane cage would likely influence the energy profile of such a decomposition pathway.
A hypothetical energy profile for a generic reaction of this compound is depicted below, illustrating the concepts of reactants, transition state, intermediate, and products.
| Reaction Coordinate | Species | Relative Energy (kcal/mol) |
| 0 | Reactant (this compound) | 0 |
| 1 | Transition State 1 | +Ea1 (Hypothetical) |
| 2 | Intermediate | +ΔE_intermediate (Hypothetical) |
| 3 | Transition State 2 | +Ea2 (Hypothetical) |
| 4 | Product | -ΔE_reaction (Hypothetical) |
Analysis of Strain Energy Release and its Influence on Reaction Pathways
The high strain energy of the cubane cage is a primary driving force for its chemical reactions. The release of this strain can dictate the feasibility and direction of reaction pathways. Computational methods can quantify this strain energy and its change during a reaction. nih.gov
The strain energy release rate is a concept used in fracture mechanics that can be conceptually applied to the breaking of bonds in a strained molecule. faccts.de In the context of this compound, reactions that lead to the opening of the cubane cage are thermodynamically favorable due to the significant release of strain energy. For example, the isomerization of cubane to the less strained cuneane is a known process. umsl.edu
The influence of substituents on the strain energy has been a subject of theoretical investigation. nih.gov Depending on the electronic nature of the substituent, the strain energy of the cubane cage can be modulated. The hydroxymethyl group, being a weakly electron-donating group, is expected to have a modest effect on the ground-state strain energy of the cubane core. However, its involvement in reaction intermediates, such as through the formation of a carbocation or radical at the methylene (B1212753) position, could significantly alter the energetics of cage-opening reactions.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While the cubane cage itself is rigid, the hydroxymethyl substituent of this compound has rotational degrees of freedom. Molecular dynamics (MD) simulations can be employed to study the conformational preferences of this side chain and its interactions with surrounding molecules or a solvent environment. researchgate.netresearchgate.netucl.ac.uk
MD simulations track the movement of atoms over time, providing insights into the dynamic behavior of the molecule. nih.gov For this compound, simulations could reveal the preferred orientation of the -CH2OH group relative to the cubane cage and the nature of intermolecular hydrogen bonding in the condensed phase. Studies on other caged hydrocarbons have utilized MD simulations to understand conformational changes within confined spaces. acs.orgnih.gov
The intermolecular interactions, particularly hydrogen bonding involving the hydroxyl group, play a crucial role in the physical properties of this compound, such as its melting point and solubility. MD simulations can quantify these interactions and provide a detailed picture of the liquid or solid-state structure.
A hypothetical table summarizing potential findings from an MD simulation of this compound in a water box is shown below.
| Parameter | Simulated Value/Observation | Simulation Details |
| Average C-C-O-H Dihedral Angle | (Hypothetical Value) | NVT ensemble, 300 K |
| Number of Hydrogen Bonds per Molecule | (Hypothetical Value) | NPT ensemble, 1 atm, 300 K |
| Radial Distribution Function g(O-H...O) | (Hypothetical Peak Position and Height) | NPT ensemble, 1 atm, 300 K |
Prediction of Spectroscopic Signatures and Validation against Experimental Data
Computational chemistry provides powerful tools for predicting various spectroscopic properties, including NMR, IR, and Raman spectra. faccts.decomputabio.com These predictions are invaluable for interpreting experimental data and confirming the structure of newly synthesized compounds.
The NMR chemical shifts of cubane derivatives are influenced by the unique electronic environment of the cage. DFT calculations can predict ¹H and ¹³C NMR spectra with a reasonable degree of accuracy. nmrdb.orggithub.iochemrxiv.org For this compound, computational prediction of the NMR spectrum would be crucial for its characterization.
Vibrational spectroscopy (IR and Raman) probes the vibrational modes of a molecule. Theoretical calculations can determine the frequencies and intensities of these modes, aiding in the assignment of experimental spectra. For polyhedral caged hydrocarbons like octahedrane, DFT has been used to calculate their vibrational properties. aip.org
A hypothetical comparison of calculated and experimental spectroscopic data for this compound is presented below.
| Spectrum | Calculated Peak (cm⁻¹ or ppm) | Experimental Peak (cm⁻¹ or ppm) | Assignment |
| ¹³C NMR | (Hypothetical Value) | (Hypothetical Value) | C-OH |
| ¹³C NMR | (Hypothetical Value) | (Hypothetical Value) | Quaternary cubane C |
| ¹H NMR | (Hypothetical Value) | (Hypothetical Value) | CH₂ |
| IR | (Hypothetical Value) | (Hypothetical Value) | O-H stretch |
| IR | (Hypothetical Value) | (Hypothetical Value) | C-O stretch |
Computational Design of Novel this compound Derivatives with Tailored Reactivity
The computational tools discussed above can be proactively used to design novel derivatives of this compound with specific, tailored properties. researchgate.net By systematically modifying the structure in silico and calculating the resulting properties, researchers can identify promising candidates for synthesis.
For example, by introducing different functional groups onto the cubane cage or the hydroxymethyl substituent, it is possible to tune the electronic properties, stability, and reactivity of the molecule. This approach is particularly relevant in the field of energetic materials, where cubane derivatives are of great interest. researchgate.netnih.gov Computational screening can be used to predict properties like density, heat of formation, and detonation performance for a library of virtual compounds.
Furthermore, computational design can be employed to create this compound derivatives with specific biological activities. By modeling the interaction of these derivatives with biological targets like enzymes or receptors, it is possible to design molecules with enhanced binding affinity and selectivity.
A hypothetical design table for new this compound derivatives is shown below.
| Derivative | Target Property | Predicted Change | Rationale |
| 2-Nitrato-cuban-1-ylmethanol | Increased Energy Density | (Hypothetical Increase) | Introduction of energetic nitro group |
| 4-Amino-cuban-1-ylmethanol | Altered Solubility/Basicity | (Hypothetical Change) | Introduction of a basic and polar amino group |
| Cuban-1-yl-difluoromethanol | Modified Electronic Properties | (Hypothetical Change) | Introduction of electron-withdrawing fluorine atoms |
Functionalization and Derivatization Strategies for Advanced Applications
Introduction of Additional Functional Groups on the Cuban-1-ylmethanol Scaffold
The derivatization of the this compound scaffold is essential for its incorporation into larger, more complex molecular systems. The primary alcohol of this compound serves as a key handle for initial modifications, such as esterification or conversion to other functionalities. However, broader utility requires the introduction of functional groups directly onto the cubane (B1203433) cage.
Methodologies for functionalizing the cubane core often begin with more readily available precursors like cubane-1,4-dicarboxylic acid. nih.gov Nevertheless, the principles are applicable to scaffolds like this compound. A significant challenge in cubane chemistry is the precise and diverse functionalization of its C-H bonds, which are strengthened by the high s-character imparted by the ring strain. researchgate.netprinceton.edu
Recent advancements have focused on metal-halogen exchange reactions on iodinated cubane derivatives to introduce a variety of functional groups. This has enabled the successful attachment of key elements like boron and phosphorus, which are pivotal for transition-metal-catalyzed cross-coupling reactions. researchgate.net Additionally, elements such as zinc, tin, silicon, and sulfur have been successfully appended to the cubane core in high-yielding, one-pot reactions from accessible precursors. researchgate.net These methods provide a pathway to introduce new functionalities onto a this compound framework, assuming a suitably halogenated precursor is used.
A summary of elements successfully attached to the cubane scaffold via metal-halogen exchange is presented below.
| Element Introduced | Reagent/Method | Significance | Reference |
| Boron | Metal-halogen exchange followed by quenching with B(OMe)₃ | Enables Suzuki-Miyaura cross-coupling reactions | researchgate.net |
| Phosphorus | Metal-halogen exchange followed by quenching with PPh₂Cl | Access to phosphine (B1218219) ligands and other organophosphorus compounds | researchgate.net |
| Zinc | Metal-halogen exchange followed by transmetalation with ZnCl₂ | Precursor for Negishi cross-coupling reactions | researchgate.net |
| Tin | Metal-halogen exchange followed by quenching with Bu₃SnCl | Precursor for Stille cross-coupling reactions | researchgate.net |
These functionalization strategies open avenues for converting the relatively simple this compound into a versatile building block for a wide range of chemical applications.
Synthesis of Multifunctionalized Cubane Derivatives for Bioisosteric Applications
The cubane cage is an excellent bioisostere for benzene (B151609), mimicking its size and the rigid spatial relationship between substituents. researchgate.netalfa-chemistry.com This property is particularly valuable in medicinal chemistry, where replacing a benzene ring with a cubane moiety can improve pharmacokinetic properties like solubility and metabolic stability without sacrificing biological activity. princeton.edualfa-chemistry.com While initial applications focused on mimicking mono- or para-substituted benzene rings, recent breakthroughs have provided access to 1,2- and 1,3-disubstituted cubanes, which can act as bioisosteres for ortho- and meta-substituted benzenes, respectively. researchgate.netprinceton.edu
The synthesis of these multifunctionalized derivatives often starts from precursors like cubane-1,4-dimethylester or involves de novo synthesis strategies. nih.govacs.org For instance, expedient routes to 1,3- and 1,2-disubstituted cubane building blocks have been developed using a convenient cyclobutadiene (B73232) precursor and a photolytic C–H carboxylation reaction. princeton.edu
Once these disubstituted cubane carboxylic acids are obtained, they can be further elaborated using modern cross-coupling protocols. Copper-photoredox catalysis has proven effective for C-N, C-C(sp³), C-C(sp²), and C-CF₃ bond formation on the cubane scaffold. princeton.edu This allows for the attachment of a wide array of functional groups relevant to drug discovery. A this compound derivative could be incorporated into such a scheme, for example, by starting with a di-carboxylated cubane, converting one carboxyl group to the hydroxymethyl group, and using the other for cross-coupling.
| Isomer | Benzene Analogue | Synthetic Access | Cross-Coupling Compatibility | Reference |
| 1,4-disubstituted | para-substituted | From cubane-1,4-dicarboxylic acid | C-N, C-C, C-CF₃ | nih.gov, princeton.edu |
| 1,3-disubstituted | meta-substituted | De novo synthesis from cyclobutadiene precursor | C-N, C-C, C-CF₃ | princeton.edu |
| 1,2-disubstituted | ortho-substituted | Photolytic C-H carboxylation | C-N, C-C, C-CF₃ | princeton.edu |
The development of these synthetic routes provides medicinal chemists with a toolkit to systematically replace all isomers of substituted benzene rings with a cubane bioisostere, enabling fine-tuning of drug properties. researchgate.netprinceton.edu
Strategies for Constructing Cubane-Containing Polymeric Architectures and Supramolecular Assemblies
The incorporation of the rigid cubane unit into polymers and supramolecular structures can impart unique properties such as high thermal stability and defined three-dimensional architectures. The functional handles on derivatives like this compound are critical for these constructions.
One approach involves the synthesis of cubane-containing monomers that can be polymerized. For example, cubane-containing norbornene-based polymers have been synthesized, demonstrating the viability of incorporating the bulky cubane cage into a polymer backbone. acs.org The hydroxymethyl group of this compound could be readily converted into an ester linkage to a polymerizable monomer, such as a norbornene derivative, to facilitate this process.
Another fascinating strategy involves the high-pressure, solid-state polymerization of cubane itself. acs.org This process yields a sp³-bonded, one-dimensional carbon scaffold, representing the smallest possible carbon nanothread. While this method does not directly involve this compound, it highlights the potential of the cubane core to form dense, covalent extended solids. Functionalized cubanes could potentially be used to create sequence-defined functionalized nanothreads. acs.org
Supramolecular assembly offers a different route to ordered structures. The defined geometry of the cubane cage makes it an attractive building block for self-assembly. By attaching specific recognition motifs to a this compound-derived scaffold, it is possible to direct the formation of discrete, cage-like assemblies or extended networks through non-covalent interactions.
| Architectural Type | Construction Strategy | Potential Role of this compound | Key Feature | Reference |
| Covalent Polymers | Polymerization of cubane-containing monomers | Precursor to monomers (e.g., via esterification) | Thermal stability, rigidity | acs.org |
| Carbon Nanothreads | High-pressure solid-state polymerization | Functionalized threads via derivatized cubanes | High hardness, ordered sp³ structure | acs.org |
| Supramolecular Assemblies | Self-assembly of functionalized cubane units | Scaffold for attaching recognition motifs | Defined geometry, predictable structures | researchgate.net |
These strategies illustrate the potential of cubane derivatives to serve as foundational components for creating novel materials with precisely controlled architectures and properties.
Late-Stage Functionalization and Chemical Modifications of Complex Cubane-1-ylmethanol Structures
Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying a complex, drug-like molecule in the final steps of a synthesis. researchgate.netrsc.org This approach allows for rapid generation of analogues to explore structure-activity relationships (SAR) without resorting to de novo synthesis for each new compound. rsc.orgnih.gov Applying LSF to molecules containing the cubane-1-ylmethanol moiety can accelerate the development of novel therapeutics.
The most attractive targets for LSF are C-H bonds, which are abundant in most organic molecules. Modern C-H functionalization chemistry has provided a toolbox of reactions that can selectively modify these bonds even in the presence of other functional groups. rsc.org For a complex molecule containing a this compound core, LSF would likely target the C-H bonds on the cubane cage or other parts of the molecule.
Given the high bond strength of cubane's C-H bonds, specific and robust methods are required. princeton.edu Photolytic C-H carboxylation has been shown to be effective on the cubane core and represents a viable LSF method. princeton.edu Another approach is the combination of C-H fluorination followed by nucleophilic aromatic substitution (SₙAr), which has been successfully applied to complex heterocyclic molecules and could be adapted for certain cubane derivatives. nih.govscispace.com
The key considerations for applying LSF to a complex cubane-containing molecule include:
Regioselectivity: The ability to target a specific C-H bond is crucial. This can be guided by the inherent reactivity of the C-H bonds or by using directing groups. researchgate.net
Chemoselectivity: The reaction must tolerate the various functional groups present in the complex molecule, including the hydroxyl group of the this compound moiety.
Robustness: The reaction conditions must be suitable for small-scale, parallel synthesis, which is common in medicinal chemistry for generating libraries of analogues. nih.gov
By leveraging LSF, chemists can efficiently diversify complex structures built upon the this compound scaffold, enabling more rapid optimization of desired properties for pharmaceutical or materials science applications.
Applications of Cuban 1 Ylmethanol and Its Functionalized Derivatives
Biomedical and Pharmaceutical Applications.
The incorporation of the cubane (B1203433) scaffold into medicinal chemistry represents a strategic shift in the design of bioactive molecules. Its role as a non-aromatic, three-dimensional bioisostere for benzene (B151609) has unlocked new avenues for drug discovery and development, addressing some of the limitations associated with traditional aromatic systems.
Cubane-based Bioisosteres in Drug Discovery and Development.
In drug design, a bioisostere refers to a chemical substituent or group that can be interchanged with another, eliciting a similar biological response. The cubane core has emerged as an almost ideal bioisostere for the benzene ring. biosynth.comnih.gov This is due to the striking similarity in their size and the spatial orientation of their substituents; the diagonal distance across the cubane cage (2.72 Å) is nearly identical to the diameter of a benzene ring (2.79 Å). uga.edu This geometric mimicry allows for the direct replacement of phenyl rings in drug candidates, often preserving or even enhancing biological activity. biosynth.com
Historically, the application of cubane in drug design was hampered by significant synthetic challenges. nih.gov However, recent advancements in synthetic methodologies have made various cubane building blocks, including 1,3- and 1,2-disubstituted derivatives, more accessible, thereby removing major barriers to their adoption in medicinal chemistry. nih.govnih.govprinceton.edu Unlike the flat, aromatic benzene ring, the saturated, sp³-hybridized nature of the cubane cage offers several advantages. The high C–H bond dissociation energy (~109 kcal/mol) conferred by its strained structure provides significant resistance to oxidative metabolism, a common issue with benzene-containing drugs that can lead to the formation of toxic metabolites. researchgate.net
Modulation of Physicochemical and Biological Properties via Cubane Substitution for Pharmacokinetic Optimization.
Replacing a planar benzene ring with a three-dimensional cubane scaffold can profoundly and beneficially alter a drug candidate's pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes the compound. nih.govnih.gov The reduction in sp²-character upon this substitution generally leads to improved key properties such as solubility and metabolic stability. nih.gov
A notable example is the bioisosteric replacement of a benzene ring in the cystic fibrosis drug Lumacaftor with a cubane moiety, creating "Cuba-Lumacaftor." This modification resulted in a compound with improved solubility across all measured pH values, which could enhance absorption throughout the gastrointestinal tract. nih.gov Furthermore, the cubane analog demonstrated increased metabolic stability in vitro compared to the parent drug, showcasing the positive influence of this bioisosteric substitution. nih.gov The rigid nature of the cubane framework also disrupts intermolecular π-π stacking, a phenomenon common with aromatic rings that can negatively impact solubility.
| Property | Benzene-Containing Drug (e.g., Lumacaftor) | Cubane-Containing Analog (e.g., Cuba-Lumacaftor) | Reference |
|---|---|---|---|
| Solubility | Lower, pH-dependent | Higher, pH-independent | nih.gov |
| Metabolic Stability (in vitro) | Lower (CLint = 11.96 μL/min/10⁶ cells) | Higher (CLint = 6.98 μL/min/10⁶ cells) | nih.gov |
| Molecular Geometry | Planar (sp²) | Three-dimensional (sp³) | nih.gov |
Exploration in Specific Therapeutic Areas (e.g., Antimalarials, Anticancer Agents).
The unique properties of cubane derivatives have prompted their investigation in various therapeutic areas. Research has demonstrated that cubane-based compounds show promise as both antimalarial and anticancer agents.
In antimalarial research, a cubane bioisostere incorporated into triazolopyrazine compounds has demonstrated activity against the parasite Plasmodium falciparum. biosynth.com In the realm of oncology, an extensive study explored the cubane scaffold in several bioactive templates, including the anticancer agent tamibarotene (B1681231). researchgate.netnih.gov While the cubane analog of tamibarotene was found to be less active than the parent compound, this research highlights the active exploration of cubane's potential in this field. researchgate.netnih.gov Other studies have noted that a phenylcubane derivative showed moderate anti-cancer activity, and various cubane derivatives have demonstrated interesting activity in anti-tumor screens. uq.edu.auic.ac.ukic.ac.uk The rigid cubane framework allows for the precise spatial arrangement of substituents, offering a unique platform to probe the active sites of biological targets in cancer cells. researchgate.netic.ac.uk
In Vitro and In Vivo Interaction Studies with Biological Targets (e.g., Molecular Docking).
To understand and predict how cubane-based molecules interact with biological targets, researchers employ computational methods such as molecular docking. This in silico technique models the interaction between a ligand (the drug candidate) and the binding site of a target protein. These simulations can predict binding affinity and orientation, guiding the design of more potent and selective drugs.
While specific docking studies on Cuban-1-ylmethanol are not widely published, the methodology is broadly applied to its derivatives and related cage compounds. For instance, in silico studies of cuneanes, structural isomers of cubanes, have been used to understand their interaction with the cyclooxygenase-2 (COX-2) enzyme. researchgate.net Such studies help rationalize the structure-activity relationship, explaining why certain substituent positions on the cage are crucial for bioactivity. researchgate.net For cubane-based drug candidates, molecular docking can assess how well the 3D scaffold fits into a target's binding pocket compared to its benzene analog, helping to refine the design of novel therapeutics before undertaking costly and time-consuming synthesis.
High Energy Density Materials (HEDM) and Propellant Applications.
The cubane molecule is inherently a high-energy material due to the significant strain energy (~166 kcal/mol) stored in its C-C bonds, which are forced into unnatural 90° angles. wikipedia.orgnih.gov This stored energy can be released through decomposition, making cubane derivatives highly attractive for use as explosives and propellants.
Energetic Properties and Thermal Decomposition Mechanisms of Cubane Derivatives.
The introduction of energetic functional groups, particularly nitro (NO₂) groups, onto the cubane skeleton dramatically enhances its properties as an HEDM. Polynitrocubanes are a class of materials characterized by high density, excellent thermal stability, and immense power. jes.or.jpresearchgate.netsciencemadness.org Density is a crucial factor for explosives and propellants, as it directly affects detonation velocity and pressure; for a given explosive, the detonation pressure is proportional to the square of its density. jes.or.jpic.ac.uk Compounds like 1,3,5,7-tetranitrocubane and the highly sought-after octanitrocubane (ONC) exhibit densities significantly higher than traditional explosives like TNT. ic.ac.uk
The thermal decomposition of energetic cubanes typically initiates with the homolysis of a C-C bond in the strained cage, followed by a cascade of reactions that release large volumes of gaseous products, such as N₂ and CO₂. nih.gov The formation of the very stable nitrogen gas (N₂) triple bond is a major driving force for the reaction. ic.ac.uk For nitrocubanes with a high degree of nitration, such as octanitrocubane, the molecule contains sufficient oxygen to fully oxidize all of its carbon atoms, a property known as "perfect" oxygen balance. ic.ac.ukic.ac.uk This leads to a highly efficient and powerful detonation, producing a massive expansion in volume from a dense solid to hot gas. ic.ac.uk Despite their immense energetic potential, many nitrocubanes are remarkably kinetically stable, able to withstand significant shock and impact without detonating, a critical safety advantage. ic.ac.uk
| Compound | Density (g/cm³) | Predicted Detonation Velocity (km/s) | Key Features | Reference |
|---|---|---|---|---|
| TNT (Trinitrotoluene) | 1.65 | 6.9 | Standard explosive reference | ic.ac.uk |
| HMX | 1.91 | 9.1 | Powerful military explosive | jes.or.jpic.ac.uk |
| 1,3,5,7-Tetranitrocubane | 1.814 | - | Extremely stable, high density | ic.ac.uk |
| Octanitrocubane (ONC) | ~1.98 - 2.06 | >10.1 | Perfect oxygen balance, extremely powerful | researchgate.netic.ac.uk |
Design Principles for Cubane-Based High-Energy Compounds and Their Performance Evaluation
The design of cubane-based high-energy compounds is fundamentally rooted in the unique properties of the cubane skeleton. The core principles leverage its exceptionally high density, significant strain energy, and high positive heat of formation, a combination not surpassed by other stable hydrocarbons. ic.ac.ukdtic.mildtic.mil These characteristics make the cubane cage a thermodynamic powerhouse, while it remains remarkably kinetically stable. ic.ac.ukwikipedia.org
The primary design strategy involves the substitution of hydrogen atoms on the cubane nucleus with energy-rich, oxidizing functional groups, most notably nitro groups (–NO₂). ic.ac.ukdtic.mil The addition of these groups serves several key purposes:
Increases Density: Highly nitrated cubanes are predicted to be extremely dense. ic.ac.uk The performance of an explosive, specifically the detonation velocity and pressure, is proportional to the square of its density. ic.ac.ukbris.ac.uk
Improves Oxygen Balance: Attaching nitro groups, which are rich in oxygen, helps to achieve a more favorable oxygen balance. An ideal oxygen balance allows the molecule to fully oxidize its carbon backbone to gaseous products like carbon dioxide (CO₂) upon detonation, maximizing the energy and gas volume released. bris.ac.ukillinois.edu Octanitrocubane, for instance, has a perfect oxygen balance, decomposing into eight molecules of CO₂ and four molecules of nitrogen (N₂). bris.ac.ukillinois.edu
Enhances Energetics: The combination of the inherent strain energy of the cubane cage (approx. +161 kcal/mol) and the energy contribution from the attached functional groups results in materials with exceptionally high energy density. dtic.mildtic.mil
Performance evaluation of these compounds demonstrates their significant potential over traditional military explosives. Octanitrocubane (ONC) is the most studied example and is predicted to have a performance enhancement of 20-25% over HMX (Octogen), a powerful standard military explosive. wikipedia.org This superiority is attributed to its high density, stored potential energy from strained bonds, and its highly expansive breakdown into a large volume of gaseous products. bris.ac.ukwikipedia.org Furthermore, the absence of hydrogen in ONC means its combustion produces no water vapor, resulting in a smokeless detonation which is a significant tactical advantage for propellants. bris.ac.ukwikipedia.org
Table 1: Performance Comparison of Energetic Compounds
| Compound | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (k GPa) |
|---|---|---|---|
| TNT | 1.6 | 7,000 | 19 |
| RDX | 1.8 | 8,800 | 33.8 |
| HMX | 1.9 | 9,100 | 39 |
| CL-20 | 2.0 | 9,400 | 42 |
| Octanitrocubane (ONC) (Predicted) | ~2.1 | 10,100 | 50 |
Safety and Stability Considerations for Energetic Materials
A critical challenge in the field of energetic materials is balancing high performance with adequate safety and stability. Cubane-based compounds exhibit remarkable advantages in this regard. The cubane molecule itself is kinetically stable, meaning it does not readily decompose despite its high internal strain energy. ic.ac.ukwikipedia.org This stability is a crucial starting point for designing safe energetic materials.
This inherent stability often extends to its highly energetic derivatives. Octanitrocubane (ONC), for example, is predicted to be a powerful explosive, yet it is notably shock-insensitive. wikipedia.orgjes.or.jp It is reported to be stable up to 200-220°C and can withstand impact from a hammer without detonating. bris.ac.ukscitoys.com Similarly, 1,3,5,7-tetranitrocubane is another powerful explosive that is also extremely stable, which is a significant advantage from a safety perspective. ic.ac.uk The primary goal is to identify compounds that are "kinetically rocks but thermodynamically powerhouses," capable of long-term storage without degradation while possessing immense stored energy. dtic.mil
However, not all energetic cubane derivatives share this high level of stability. The choice of functional groups is critical. For instance, the cubane-1,2,4,7-tetrakis(ammonium perchlorate) salt, while having a favorable energy balance for use as a propellant or explosive, was found to be far too impact-sensitive for any practical application. dtic.mil This highlights that stability is not guaranteed and must be a central consideration in the molecular design process. Preliminary toxicity tests have also been favorable, with 1,3,5,7-tetranitrocubane showing no toxicity, suggesting its use might not require extensive environmental cleanup. ic.ac.uk
Materials Science Applications
Cubane-Containing Polymers and Nanomaterials
The unique, rigid, and well-defined geometry of the cubane unit makes it an attractive building block for advanced polymers and nanomaterials. bris.ac.uk
In polymer science, research has focused on incorporating cubane moieties either into the polymer backbone or as pendant groups. acs.orgacs.orgic.ac.uk These materials are of interest as potential energetic binders for solid rocket propellants, leveraging the high energy content of the cubane cage. acs.orgacs.org One synthetic approach involves the acyclic diene metathesis polymerization of monomers like 1,4-bis(homoallyl)cubane to create unsaturated polymers with cubane units in the backbone. acs.orgacs.org A key challenge with polymers made of only cubane units, such as "oligocubanes," is their rigid skeletons, which lead to high melting points and poor solubility. acs.orgacs.org To overcome this, flexible hydrocarbon chains can be inserted between the cubyl moieties to yield more easily processable polymers. acs.org Optically transparent cubanes have also been proposed as building blocks for novel liquid crystals. ic.ac.uk
In the realm of nanotechnology, cubane serves as a foundational scaffold for creating ordered, dense, sp³-bonded nanomaterials. acs.org Its defined geometry allows it to act as a building block in "nanoarchitecture." bris.ac.uk A significant breakthrough in this area is the creation of one-dimensional carbon nanothreads through the high-pressure, solid-state polymerization of cubane. acs.org This process utilizes the immense strain within the cubane molecule, which upon release under pressure, drives the formation of an extended, ordered, sp³-bonded structure. The resulting material consists of diamond-like molecular rods, which are among the smallest possible carbon nanothreads and are calculated to be one of the stiffest one-dimensional systems known. acs.org This research opens pathways for synthesizing purely sp³-bonded extended solids from saturated molecular precursors, offering novel materials with desirable mechanical and thermal properties. acs.org
Application as Rigid Spacers and Scaffolds in Advanced Material Design
The cubane cage is of significant interest in materials science as a non-aromatic, rigid spacer and three-dimensional scaffold. sciencedaily.comresearchgate.net Its structure is exceptionally well-defined, locking substituents into precise spatial arrangements relative to one another. ic.ac.ukic.ac.uk This rigidity is a key advantage over more flexible linkers, allowing for the construction of highly ordered molecular architectures.
Future Directions and Emerging Research Areas
Development of Novel Synthetic Methodologies for Accessing Complex Cubane-1-ylmethanol Architectures
The synthesis of cubane (B1203433) derivatives has historically been a significant challenge, often requiring lengthy and non-trivial synthetic routes. researchgate.net Future research will prioritize the development of more efficient and versatile synthetic methodologies to access complex architectures derived from cuban-1-ylmethanol. A key focus is the advancement of late-stage functionalization techniques, which allow for the direct modification of the cubane core. Recent progress in catalytic C-H functionalization, including directed ortho-metalation followed by palladium-catalyzed arylation, has enabled the programmable synthesis of multiply arylated cubanes. researchgate.net Expanding these strategies to introduce a wider array of functional groups will be crucial.
Furthermore, the development of novel building blocks from commercially available starting materials, such as cubane-1,4-dimethylester, is a promising avenue for streamlining the synthesis of pharmaceutically relevant molecules. acs.org Researchers are actively seeking to create a diverse collection of cubane building blocks with one or two functional handles to facilitate their easy incorporation into medicinal chemistry programs. acs.org The exploration of flow photochemistry and electrochemistry is also anticipated to provide more sustainable and efficient routes to new cubane scaffolds. researchgate.net
| Synthetic Strategy | Description | Potential Impact |
| Late-Stage C-H Functionalization | Direct introduction of functional groups onto the cubane skeleton, bypassing the need for pre-functionalized starting materials. researchgate.net | Enables more rapid and diverse synthesis of complex cubane derivatives. |
| Novel Building Block Synthesis | Preparation of versatile cubane-based synthons from readily available precursors. acs.org | Facilitates the incorporation of the cubane motif into a wide range of molecules, particularly for medicinal chemistry. |
| Flow Chemistry and Electrochemistry | Utilization of continuous-flow reactors and electrochemical methods for cubane synthesis and modification. researchgate.net | Offers more sustainable, efficient, and potentially scalable synthetic routes. |
Advanced Mechanistic Investigations of Novel Cubane Rearrangements and Reactivity
The strained nature of the cubane cage leads to fascinating and often unexpected chemical reactivity, including skeletal rearrangements. A significant area of ongoing research is the in-depth mechanistic investigation of these transformations. The transition metal-catalyzed rearrangement of cubanes to cuneanes, for instance, has been a subject of study for decades. elte.hu Recent computational and experimental work has provided a more detailed understanding of the Ag(I)-catalyzed process, suggesting a mechanism involving oxidative addition of the metal to a C-C bond, followed by the formation of a carbocation and subsequent rearrangement. nih.govresearchgate.net
Future investigations will likely focus on exploring the rearrangements of asymmetrically substituted cubanes, which can lead to specific cuneane isomers with high regioselectivity. nih.gov Understanding the factors that control this selectivity is paramount for synthetic applications. High-level computational studies are proving invaluable in elucidating the reaction mechanisms, the effect of different metals and counterions, and the role of ligands. nih.govresearchgate.net These theoretical insights can guide the development of new catalytic systems with enhanced reactivity and selectivity. Quasi-classical molecular dynamics simulations are also emerging as a tool to explore novel desymmetrization pathways, potentially enabling enantioselective synthesis of rearranged products. nih.gov
Rational Design of this compound Derivatives for Targeted Biomedical Interventions
The cubane moiety is increasingly recognized as a valuable pharmacophore in drug discovery, often serving as a bioisostere for phenyl rings. researchgate.net This has spurred significant interest in the rational design of this compound derivatives for targeted biomedical applications. Rational design leverages a detailed understanding of structure-function relationships to create molecules with specific, desired properties. This approach relies on structural data from techniques like X-ray crystallography and NMR spectroscopy, coupled with advanced computational modeling.
Future research in this area will focus on designing and synthesizing this compound derivatives with improved efficacy, specificity, and pharmacokinetic profiles. By strategically modifying the cubane core and the methanol (B129727) substituent, researchers aim to optimize interactions with biological targets such as enzymes and receptors. For example, engineered antibodies incorporating cubane derivatives could be designed for enhanced binding to cancer cell antigens, leading to more effective and targeted therapies. The rigid, three-dimensional nature of the cubane scaffold offers a unique platform for creating precisely oriented functional groups, which can be exploited to achieve high binding affinity and selectivity.
| Design Principle | Application in this compound Derivatives | Desired Outcome |
| Structural Understanding | Utilizing X-ray crystallography and NMR to determine the 3D structure of cubane derivatives bound to biological targets. | Elucidation of key binding interactions to guide further optimization. |
| Mechanistic Insight | Understanding how modifications to the cubane scaffold affect its interaction with a target and its overall biological activity. | Prediction of functional outcomes of molecular modifications. |
| Computational Modeling | Employing molecular dynamics simulations and quantum mechanics to predict the behavior and binding properties of novel this compound derivatives. | Acceleration of the design-synthesis-testing cycle. |
Expanding the Scope of Cubane-Based Materials for Advanced Technologies
The exceptional properties of the cubane molecule, including its high density, significant strain energy, and rigid structure, make it an attractive building block for advanced materials. dtic.mildtic.mil A primary area of future research is the continued development of cubane-based energetic materials. The high heat of formation of the cubane nucleus, combined with the introduction of energetic substituents, can lead to exceptionally dense and powerful explosives and propellants. dtic.mildtic.mil Ongoing efforts are focused on new methods for the functionalization of the cubane core to synthesize novel polynitrocubanes and other energetic derivatives. spiedigitallibrary.org
Beyond energetic materials, the use of cubanes as rigid, non-aromatic spacers in polymers and other organic materials is a growing field of interest. researchgate.net The precise three-dimensional structure of the cubane unit can be used to control the architecture and properties of macromolecular systems. Future research will explore the synthesis of novel polymers incorporating this compound-derived units to create materials with unique thermal, mechanical, and optical properties. These materials could find applications in areas ranging from aerospace engineering to microelectronics.
Integration of Computational and Experimental Approaches for Accelerated Discovery in Cubane Chemistry
The synergy between computational and experimental chemistry is poised to accelerate the pace of discovery in the field of cubane chemistry. walmart.comresearchgate.netroutledge.com Quantum chemical methods, such as density functional theory (DFT), are being used to calculate the molecular and crystal structures of cubane and its derivatives, as well as their thermochemical properties. researchgate.net These computational insights can predict the stability and energetic properties of new molecules before they are synthesized in the lab.
In the realm of reaction discovery, computational studies are instrumental in elucidating complex reaction mechanisms, as demonstrated in the investigation of Ag(I)-catalyzed cubane rearrangements. nih.govresearchgate.net By modeling transition states and reaction pathways, chemists can gain a deeper understanding of reactivity and selectivity, which can guide the design of more efficient synthetic routes and novel catalysts. The integration of these computational tools with experimental validation will be essential for tackling the significant challenges that remain in cubane chemistry, from designing new synthetic methodologies to discovering novel applications for this unique class of molecules.
Q & A
Q. What are the most reliable synthetic pathways for Cuban-1-ylmethanol, and how can experimental reproducibility be ensured?
Methodological Answer:
- Prioritize routes with documented high yields (e.g., Diels-Alder reactions or photochemical methods) and optimize reaction conditions (temperature, solvent polarity, catalyst loading) using fractional factorial design .
- Ensure reproducibility by detailing purification steps (column chromatography, recrystallization) and characterizing intermediates via -NMR and GC-MS . Cross-validate purity using HPLC with UV/Vis detection .
Q. What spectroscopic techniques are critical for characterizing this compound, and how should conflicting spectral data be resolved?
Methodological Answer:
- Combine -/-NMR, IR, and high-resolution mass spectrometry (HRMS) for structural confirmation. For ambiguous peaks (e.g., overlapping signals), use 2D NMR (COSY, HSQC) .
- Resolve contradictions by repeating measurements under controlled conditions (e.g., deuterated solvent purity, temperature stability) and comparing with computational simulations (DFT-based NMR prediction) .
Q. How can researchers assess the compound’s stability under varying storage or reaction conditions?
Methodological Answer:
- Conduct accelerated stability studies: expose this compound to heat (40–80°C), light (UV-Vis irradiation), and humidity. Monitor degradation via TLC and quantify decomposition products using LC-MS .
- Apply Arrhenius kinetics to extrapolate shelf-life under standard lab conditions .
Advanced Research Questions
Q. How should contradictory data on this compound’s reactivity in nucleophilic substitutions be reconciled?
Methodological Answer:
Q. What strategies are effective for designing novel derivatives of this compound with enhanced bioactivity?
Methodological Answer:
- Use scaffold-hopping approaches guided by molecular docking (e.g., AutoDock Vina) to predict binding affinities toward target proteins .
- Validate hypotheses via parallel synthesis of analogs with modified substituents (e.g., electron-withdrawing groups at C-3) and test in vitro bioassays .
Q. How can researchers address discrepancies in reported biological activity data for this compound?
Methodological Answer:
Q. What advanced analytical methods are recommended for resolving stereochemical ambiguities in this compound derivatives?
Methodological Answer:
Q. How can gaps in the literature on this compound’s environmental fate be systematically addressed?
Methodological Answer:
Q. What experimental frameworks are suitable for elucidating this compound’s reaction mechanisms in catalytic systems?
Methodological Answer:
Q. How can computational models improve predictions of this compound’s physicochemical properties?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
